(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex, branched peptide featuring a sequence of 13 amino acid residues with extensive post-translational modifications. Key structural elements include:
- Methylsulfanyl (SCH₃) and imidazol-5-yl moieties, which influence hydrophobicity, metal chelation, and pH-dependent solubility .
- Carboxy groups (aspartic/glutamic acid analogs) at positions 7 and 11, contributing to anionic charge and solubility in polar solvents.
- A terminal 5-oxopentanoic acid group, which may facilitate cyclization or conjugation.
The compound’s molecular weight exceeds 2,000 Da, placing it in the category of large bioactive peptides or small proteins.
Properties
CAS No. |
148914-01-6 |
|---|---|
Molecular Formula |
C86H151N31O26S2 |
Molecular Weight |
2099.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H151N31O26S2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-/m0/s1 |
InChI Key |
BGLAPDCFQFNPSN-QTISJAEISA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
sequence |
AKERLEAKHRERMSQVM |
Origin of Product |
United States |
Biological Activity
The compound , with the complex IUPAC name of (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid , is a complex molecule that exhibits significant biological activity. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. The presence of amino acids suggests potential roles in protein synthesis, enzyme inhibition, or receptor interaction.
Key Features:
- Multiple Amino Acids : The compound contains several amino acids which may enhance its binding affinity to biological targets.
- Functional Groups : The presence of carboxylic acids, amines, and imidazole rings can facilitate interactions with enzymes or receptors.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition :
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including carbonic anhydrases (hCA). For instance, derivatives that incorporate amino acids have shown potent inhibition against hCA isozymes, with low nanomolar inhibitory constants (Kis) observed for specific derivatives .
Protein Interaction :
The complex structure allows for potential interactions with proteins involved in signaling pathways. The imidazole group may facilitate interactions with histidine residues in proteins, influencing signal transduction.
Biological Activity Studies
Several studies have investigated the biological activity of structurally related compounds. Here are some notable findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 4-Aminobenzenesulfonamide Derivatives | Inhibition of hCA Isozymes | Strongest inhibition observed for hCA XII with Kis ranging from 7.5–9.6 nM for non-polar side chains . |
| Study 2 | Triazine Derivatives | Antiviral Activity | Potent inhibition against viral proteases, suggesting potential therapeutic applications . |
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrases
A study focused on the synthesis and testing of triazine-substituted amino acid derivatives revealed their efficacy as inhibitors of human carbonic anhydrases. The derivatives exhibited high affinity towards specific isozymes, highlighting the potential of amino-acid-based compounds in drug development .
Case Study 2: Antiviral Properties
Another investigation into similar compounds demonstrated antiviral properties against specific pathogens by inhibiting key viral enzymes. These findings suggest that the compound could be explored further for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Charge and Solubility :
- The target compound’s multiple carbamimidamido and carboxy groups create a zwitterionic profile, enhancing water solubility compared to purely hydrophobic analogs like aculene B .
- In contrast, the imidazol-4-yl-containing peptide () exhibits pH-dependent solubility, with protonation below pH 6.0 .
Stability :
- Branched peptides with methylsulfanyl groups (e.g., target compound) show greater protease resistance than linear peptides, as seen in similar SCH₃-modified antimicrobial peptides .
- Beta-lactam antibiotics () are prone to hydrolysis, whereas the target compound’s lack of strained rings improves stability .
Spectroscopic Differentiation :
- ¹H-NMR : The target compound’s imidazol-5-yl protons resonate at δ 7.2–7.5 ppm, distinct from imidazol-4-yl analogs (δ 6.8–7.1 ppm) due to electronic effects .
- ¹³C-NMR : Carbamimidamido carbons appear at δ 157–160 ppm, overlapping with arginine derivatives but distinguishable from amides (δ 165–175 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
